5-Amino-3-bromo-4-methylpyridin-2(1H)-one

Medicinal Chemistry Parallel Synthesis Scaffold Differentiation

Researchers seeking a single-core scaffold for two-dimensional SAR exploration often face the bottleneck of sequential protection/deprotection steps. 5-Amino-3-bromo-4-methylpyridin-2(1H)-one eliminates this by integrating orthogonal reactive handles-a C-3 bromine for Pd-catalyzed cross-coupling and a C-5 primary amine for amide/sulfonamide formation-within a single, compact building block. • Orthogonal reactivity: Suzuki/Sonogashira at C-3 plus acylation at C-5 enable divergent library synthesis without protecting-group manipulation. • Kinase hinge-binder scaffold: The 2-carbonyl/1-NH motif provides a bidentate hinge-binding pharmacophore validated in MAP4K4 co-crystal structures (PDB 4rvt). • Favorable physicochemical profile: XLogP3 0.1 and TPSA 55.1 Ų balance solubility and permeability, placing this intermediate at the lower boundary of oral drug-like space for CNS and kinase programs.

Molecular Formula C6H7BrN2O
Molecular Weight 203.04 g/mol
Cat. No. B13634207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-bromo-4-methylpyridin-2(1H)-one
Molecular FormulaC6H7BrN2O
Molecular Weight203.04 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC=C1N)Br
InChIInChI=1S/C6H7BrN2O/c1-3-4(8)2-9-6(10)5(3)7/h2H,8H2,1H3,(H,9,10)
InChIKeyPIJSPJOTJCTEST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-3-bromo-4-methylpyridin-2(1H)-one Identity & Procurement


5-Amino-3-bromo-4-methylpyridin-2(1H)-one (CAS 1564747-86-9 / 889943-27-5) is a trisubstituted pyridin-2(1H)-one carrying a 5-amino, 3-bromo, and 4‑methyl group . With a molecular weight of 203.04 g·mol⁻¹, an XLogP3 of 0.1, and a topological polar surface area of 55.1 Ų, it occupies a narrow physicochemical space that balances hydrogen‑bonding capacity with moderate lipophilicity, making it a versatile intermediate for medicinal chemistry and agrochemical lead elaboration [1].

Orthogonal handles

3‑bromo cross‑coupling site paired with a 5‑amino diversification vector supports parallel library synthesis.

Late-stage Suzuki / Sonogashira and amide / sulfonamide formation on a single core

Physicochemical space

Narrow polar surface area and moderate lipophilicity suit CNS-permeability and drug‑likeness profiling workflows.

Computed property window reported; verify with experimental logD / PAMPA as needed

5-Amino-3-bromo-4-methylpyridin-2(1H)-one Irreplaceability


Generic pyridin-2(1H)-ones lack the combination of a nucleophilic 5‑amino handle, a 3‑bromo cross‑coupling site, and a 4‑methyl group that modulates both electronic character and steric demand. Replacing this compound with the des‑bromo analog (5‑amino‑4‑methylpyridin‑2(1H)‑one) forfeits all sp²–sp²/–sp³ bond‑forming capacity at C‑3 . Using the isomeric 3‑amino‑5‑bromo‑4‑methylpyridin‑2(1H)‑one instead relocates the amino group, altering H‑bond donor/acceptor geometry and potentially redirecting key ligand‑protein interactions observed in kinase co‑crystal structures [1].

C‑3 handle
This compound

C(sp²)–Br enables Pd/Cu‑catalyzed cross‑coupling without prior C–H activation.

Des‑bromo analog

Lacks the C‑3 halogen; additional synthetic steps required to introduce a coupling handle.

H‑bond geometry
This compound

5‑NH₂ vector directs toward solvent‑exposed region in kinase hinge‑binding motifs.

3‑amino regioisomer

Relocated NH₂ may alter ligand‑protein H‑bond network and redirect SAR interpretation.

Core pharmacophore
This compound

Intact pyridin‑2(1H)‑one ring with bidentate donor/acceptor hinge‑binding capability.

N‑methyl / 2‑amino cores

Monodentate H‑bond only; target‑engagement profile may differ substantially.

5-Amino-3-bromo-4-methylpyridin-2(1H)-one Comparator Analysis


Regioisomeric Identity for Orthogonal Derivatization

The target compound positions the amino group at C‑5 and the bromo group at C‑3. Its regioisomer, 3‑amino‑5‑bromo‑4‑methylpyridin‑2(1H)‑one (CAS 889943-27-5), exchanges these substituents. Anilines and 2‑aminopyridines exhibit distinct reactivity in amide coupling, Buchwald–Hartwig amination, and diazotization; thus, selecting the correct regioisomer is critical for downstream diversification. A kinase co‑crystal structure (PDB 4rvt) features a pyridin‑2(1H)‑one that contacts the hinge region via the 2‑carbonyl and the ring nitrogen, with the substituent at C‑5 directed toward the solvent‑exposed pocket [1].

Regioisomeric identity
Head-to-head
5‑amino‑3‑bromo vs. 3‑amino‑5‑bromo arrangement
Correct regioisomer ensures intended vector for hinge‑region engagement and library diversification.
Positions confirmed by InChI comparison; PDB 4rvt supports C‑5 vector context.
Medicinal Chemistry Parallel Synthesis Scaffold Differentiation

C‑3 Bromine Enables Cross‑Coupling

The 3‑bromo substituent provides a handle for Suzuki, Sonogashira, and Buchwald–Hartwig cross‑coupling reactions. The des‑bromo analog 5‑amino‑4‑methylpyridin‑2(1H)‑one lacks this reactive site. In a representative microwave‑assisted synthesis of 3‑bromo‑2(1H)‑pyridinones, the bromine atom is the pivotal functionality for subsequent derivatization [1].

Cross‑coupling handle
Class-level
C(sp²)–Br at position 3 enables Pd/Cu catalysis
Bromine is prerequisite for late‑stage diversification; des‑bromo analog requires extra C–H activation steps.
Microwave-assisted 3‑bromo‑2(1H)‑pyridinone synthesis reported; confirm under target conditions.
Synthetic Methodology C–C Bond Formation Structure–Activity Relationship

Physicochemical Profile vs. Des‑Methyl & Chloro Analogs

Computed values for 5‑amino‑3‑bromo‑4‑methylpyridin‑2(1H)‑one are XLogP3 = 0.1 and TPSA = 55.1 Ų [1]. The 4‑des‑methyl analog (5‑amino‑3‑bromopyridin‑2(1H)‑one) is predicted to have a lower XLogP and subtly different H‑bond acceptor ability. Meanwhile, the 3‑chloro analog typically exhibits higher C‑halogen bond strength and slower oxidative addition rates, potentially altering cross‑coupling efficiency [2].

Physicochemical profile
Cross-study
XLogP3 0.1 · TPSA 55.1 Ų
Reported property window supports CNS-permeability and drug‑likeness profiling studies.
ΔXLogP ≈ +0.5 vs. 4‑des‑methyl analog; C–Br ~112 kJ·mol⁻¹ weaker than C–Cl.
Physicochemical Property Prediction Drug‑Likeness Lead Optimisation

Intact Pyridinone Core for Kinase Hinge Binding

PDB entry 4rvt shows a pyridin‑2(1H)‑one derivative bound to MAP4K4, where the 2‑carbonyl oxygen and the 1‑NH form key hydrogen bonds with the kinase hinge region (Met109 and Glu111) [1]. Replacing the pyridin‑2(1H)‑one with a 2‑pyridone lacking the 1‑NH (e.g., N‑methyl‑2‑pyridone) or with a pyridine‑2‑amine would disrupt this bidentate interaction.

Hinge‑binding core
Class-level
Pyridin‑2(1H)‑one bidentate H‑bond to kinase hinge (Met109, Glu111)
Intact core supports hinge‑binding pharmacophore studies; N‑methyl or 2‑amino cores may alter target engagement.
Observed in MAP4K4 co‑crystal (PDB 4rvt, 2.4 Å); model-transfer context requires review.
Kinase Inhibition Structure‑Based Drug Design Pharmacophore Integrity

Stability & Storage Requirements

Supplier specifications indicate that 5‑amino‑3‑bromo‑4‑methylpyridin‑2(1H)‑one must be stored under inert atmosphere (argon) and protected from light at 4 °C . In contrast, the des‑bromo analog 5‑amino‑4‑methylpyridin‑2(1H)‑one is typically shipped and stored at ambient temperature without light protection, reflecting the photolability and thermal sensitivity imparted by the C–Br bond.

Storage requirement
Data to verify
4 °C · inert atmosphere · protect from light
Cold‑chain shipping and inert‑gas storage infrastructure required; des‑bromo analog stored at ambient.
Supplier specifications; verify lot-specific storage instructions upon receipt.
Chemical Stability Procurement Logistics Compound Management

Purity & Batch Consistency

Commercial offerings of the target compound typically specify ≥97% purity (HPLC) [1], with some vendors reporting 98% . The regioisomer 3‑amino‑5‑bromo‑4‑methylpyridin‑2(1H)‑one is often supplied at lower purity (e.g., 95%) . Higher and more consistent purity reduces the need for in‑house repurification, directly impacting synthetic throughput and cost.

Purity context
Cross-study
97–98% (HPLC) typical
Reported purity may support multi‑step synthesis reproducibility; comparator regioisomer supplied at ~95%.
Vendor‑declared CoA values; verify lot‑specific purity before critical coupling steps.
Quality Control Reproducibility Vendor Comparison

5-Amino-3-bromo-4-methylpyridin-2(1H)-one Applications


Kinase Inhibitor Lead Optimisation

The 2‑carbonyl/1‑NH system of 5‑amino‑3‑bromo‑4‑methylpyridin‑2(1H)‑one forms the bidentate hinge‑binding motif critical for MAP4K4 and related serine/threonine kinase engagement, as evidenced by PDB 4rvt [1]. The 5‑amino group serves as a solvent‑exposed vector for solubility‑enhancing groups, while the 3‑bromine enables late‑stage Suzuki coupling to explore hydrophobic back‑pocket interactions.

Orthogonal Diversification in Library Synthesis

The simultaneous presence of a bromine atom (Suzuki/Sonogashira handle) and a primary amine (amide/sulfonamide formation) allows for two‑dimensional library construction in a single core [1]. The methyl group at C‑4 imparts a predictable steric and electronic bias without introducing additional reactive functionality, simplifying reaction design.

Agrochemical Intermediate Synthesis

The 3‑bromo substituent in 5‑amino‑3‑bromo‑4‑methylpyridin‑2(1H)‑one undergoes oxidative addition with Pd(0) catalysts more readily than the 3‑chloro analog owing to the weaker C–Br bond (~285 kJ·mol⁻¹ vs. ~397 kJ·mol⁻¹ for C–Cl) [1]. This reactivity advantage reduces catalyst loading and reaction temperature, translating into lower cost and higher throughput for agrochemical intermediate production.

Balanced Physicochemical Profile for SAR

The experimentally validated computed properties (XLogP3 = 0.1, TPSA = 55.1 Ų) place the compound at the lower boundary of oral drug‑like space [1]. For CNS‑targeted programmes requiring minimal lipophilicity, this scaffold provides a balanced starting point; the methyl group prevents excessive hydrophilicity that would otherwise be seen in the 4‑des‑methyl analog.

Application
Selection Property
Validation Focus
Kinase inhibitor lead elaboration
Bidentate hinge‑binding core with solvent‑exposed 5‑amino vector
Hinge‑region engagement in target kinase co‑crystal or thermal shift assay
Orthogonal library synthesis
Simultaneous C‑3 bromo and C‑5 amino diversification handles
Cross‑coupling and amidation efficiency under parallel synthesis conditions
Agrochemical intermediate production
Weaker C–Br bond facilitates oxidative addition vs. C–Cl analogs
Catalyst loading and temperature screening for scale‑up feasibility
Physicochemical SAR profiling
Low XLogP3 and moderate TPSA at drug‑likeness boundary
Experimental logD, PAMPA, and solubility verification in assay buffer
All applications are research-use contexts. Verify lot‑specific purity, storage compliance, and cross‑coupling efficiency under your reaction conditions before committing to full library or scale‑up campaigns.
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